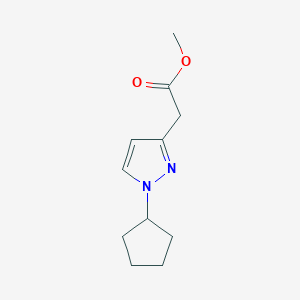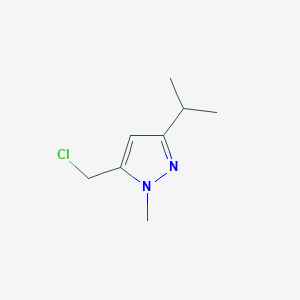![molecular formula C15H24N2O2 B15112583 4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B15112583.png)
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine is a complex organic compound with a molecular formula of C15H25N3O This compound features a piperidine ring substituted with a methoxyethyl group and a pyridine ring substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base.
Attachment of the Pyridine Ring: The pyridine ring can be attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a pyridine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-2-methylpyridine
- **4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-ethylpyridine
Uniqueness
4-{[1-(2-Methoxyethyl)piperidin-4-yl]methoxy}-2-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
4-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]-2-methylpyridine |
InChI |
InChI=1S/C15H24N2O2/c1-13-11-15(3-6-16-13)19-12-14-4-7-17(8-5-14)9-10-18-2/h3,6,11,14H,4-5,7-10,12H2,1-2H3 |
InChI-Schlüssel |
MFEKOHLFLOZSIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)CCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}pentane-2,4-dione](/img/structure/B15112500.png)
![N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B15112521.png)

![1-[5-(Pyridin-4-yl)pyrimidin-2-yl]piperidin-4-ol](/img/structure/B15112526.png)

![3-(2-methylphenyl)-7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B15112536.png)
![6-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B15112546.png)
![2-(4-chlorophenyl)-7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15112550.png)
![7-(Benzylsulfanyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112553.png)
![3-Fluoro-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B15112561.png)
![N-[9-[3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15112572.png)
![1-[11-(3,4-dimethoxyphenyl)-1-hydroxy-3-phenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-2,2,2-trifluoroethanone](/img/structure/B15112579.png)
![2-{4-[(3,4-Difluorophenyl)methyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B15112582.png)
![5-Tert-butyl-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15112585.png)
